2-Bromo-4-methoxy-5-methylpyrimidine
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Overview
Description
2-Bromo-4-methoxy-5-methylpyrimidine is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. The presence of bromine, methoxy, and methyl groups on the pyrimidine ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methoxy-5-methylpyrimidine typically involves the bromination of 4-methoxy-5-methylpyrimidine. One common method is to react 4-methoxy-5-methylpyrimidine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. Additionally, the use of automated systems can help in monitoring and controlling the reaction, ensuring consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methoxy-5-methylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include 2-amino-4-methoxy-5-methylpyrimidine, 2-thio-4-methoxy-5-methylpyrimidine, and 2-alkoxy-4-methoxy-5-methylpyrimidine.
Oxidation Reactions: Products include 2-bromo-4-formyl-5-methylpyrimidine and 2-bromo-4-carboxy-5-methylpyrimidine.
Reduction Reactions: Products include 2-hydro-4-methoxy-5-methylpyrimidine.
Scientific Research Applications
2-Bromo-4-methoxy-5-methylpyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: It is used in the study of enzyme inhibitors and as a probe for understanding biological pathways.
Industry: It is used in the production of agrochemicals and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methoxy-5-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The bromine atom can form strong interactions with the enzyme’s active site, while the methoxy and methyl groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methylpyrimidine
- 2-Methoxy-4-methylpyrimidine
- 2-Bromo-5-methylpyrimidine
Uniqueness
2-Bromo-4-methoxy-5-methylpyrimidine is unique due to the presence of both bromine and methoxy groups on the pyrimidine ring. This combination allows for a wide range of chemical modifications and enhances its reactivity compared to similar compounds. The methoxy group increases the electron density on the pyrimidine ring, making it more susceptible to nucleophilic substitution reactions, while the bromine atom provides a site for further functionalization.
Properties
Molecular Formula |
C6H7BrN2O |
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Molecular Weight |
203.04 g/mol |
IUPAC Name |
2-bromo-4-methoxy-5-methylpyrimidine |
InChI |
InChI=1S/C6H7BrN2O/c1-4-3-8-6(7)9-5(4)10-2/h3H,1-2H3 |
InChI Key |
JPXWJGLFBGCVNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1OC)Br |
Origin of Product |
United States |
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